REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[CH2:13][OH:14].F[C:16]1[C:21]2[N:22]=[C:23]([C:25]3[C:26]([NH2:31])=[N:27][CH:28]=[CH:29][CH:30]=3)[O:24][C:20]=2[CH:19]=[CH:18][CH:17]=1>O1CCCC1>[CH3:3][O:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[CH2:13][O:14][C:16]1[C:21]2[N:22]=[C:23]([C:25]3[C:26]([NH2:31])=[N:27][CH:28]=[CH:29][CH:30]=3)[O:24][C:20]=2[CH:19]=[CH:18][CH:17]=1 |f:0.1|
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Name
|
|
Quantity
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1.08 g
|
Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
4.54 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC(=C1)OC)CO
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Name
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|
Quantity
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1.547 g
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Type
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reactant
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Smiles
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FC1=CC=CC2=C1N=C(O2)C=2C(=NC=CC2)N
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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The THF was evaporated
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Type
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ADDITION
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Details
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water was added
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Type
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FILTRATION
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Details
|
the resultant solid was filtered
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Type
|
WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
|
The solid was then triturated with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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dried with phosphorus pentoxide under reduced pressure
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC)COC1=CC=CC2=C1N=C(O2)C=2C(=NC=CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |